molecular formula C16H13ClN2OS B2579432 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde CAS No. 478029-59-3

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde

Cat. No.: B2579432
CAS No.: 478029-59-3
M. Wt: 316.8
InChI Key: WLTMXRDVZHRKJE-UHFFFAOYSA-N
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Description

Imidazothiazole and benzothiazole derivatives are important in bioactive molecules including drugs . For example, imidazoles are known for their antibacterial, anti-ulcer, antidiabetic, anticancer, antioxidant, antifungal, anti-inflammatory, and cardiovascular activities . Similarly, benzothiazole derivatives can be used as anticancer, antibacterial, anti-inflammatory, anti-corrosion, antioxidant, antifungal, and antiproliferative .


Synthesis Analysis

Benzothiazoles can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectral techniques including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (13C, 1H NMR), and mass spectra .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using IR, 1H-NMR, 13C-NMR spectra, and HRMS .

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

Researchers have developed novel heterocyclic systems through the synthesis of related compounds, demonstrating the chemical's utility in creating complex molecular structures. The synthesis process involves intramolecular amidation reactions leading to the formation of heterocyclic systems with potential applications in pharmaceutical and material sciences (Kolavi, Hegde, & Khazi, 2006).

Antimicrobial Activity

A study on fused imino pyrimido benzothiazole derivatives, including Schiff's bases, highlighted the antimicrobial potential of these compounds. The chemical's structure served as a precursor for synthesizing a series of compounds tested for their anti-inflammatory and antibacterial activities, revealing the biological significance of such molecules (Kale and Mene, 2013).

Development of Fluorescent Dyes

Research on the synthesis of fluorescent styryl dyes from derivatives similar to the chemical has shown significant advancements in the development of novel chromophores with potential applications in bioimaging and sensors. The study discusses the photophysical characteristics of these dyes and their dependence on solvent polarity and viscosity, contributing to the field of photophysics and material science (Sekar, Umape, & Patil, 2015).

Catalysis and Green Chemistry

The synthesis of benzothiazole heterocycles using eco-friendly catalysts showcases the compound's role in promoting sustainable chemical processes. Such studies underline the importance of developing green chemistry methodologies for synthesizing heterocyclic compounds, emphasizing the chemical's versatility in catalytic applications (Bardajee, Mohammadi, Yari, & Ghaedi, 2016).

Mechanochemical Synthesis

Innovative mechanochemical methods for synthesizing 2-aryl benzothiazoles and substituted benzimidazoles have been developed using compounds akin to the chemical . These methods highlight the potential for efficient, solvent-free synthesis routes, contributing to the fields of green chemistry and material science (Banerjee et al., 2014).

Safety and Hazards

Safety data sheets indicate that such compounds can be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s interaction with proteins can lead to alterations in protein function and stability, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can affect cellular metabolism, resulting in altered energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which can have downstream effects on cellular function. The compound’s ability to interact with multiple targets makes it a versatile molecule with potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects within the cell.

Properties

IUPAC Name

2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTMXRDVZHRKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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